N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide
Description
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a cyclopentyl ring substituted with a 2-hydroxyethoxy group and a methylene bridge connecting to the sulfonamide moiety.
Properties
IUPAC Name |
N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4S/c16-10-11-19-14(8-4-5-9-14)12-15-20(17,18)13-6-2-1-3-7-13/h1-3,6-7,15-16H,4-5,8-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMBNKQQTBMYNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNS(=O)(=O)C2=CC=CC=C2)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopentanol Derivative Functionalization
The cyclopentyl core originates from cyclopentanol, which undergoes etherification with ethylene glycol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to yield 1-(2-hydroxyethoxy)cyclopentanol. Subsequent mesylation (methanesulfonyl chloride, triethylamine) converts the hydroxyl group into a mesylate leaving group, facilitating nucleophilic displacement with sodium azide to form the azide derivative. Catalytic hydrogenation (H₂, Pd/C) reduces the azide to the primary amine, yielding 1-(2-hydroxyethoxy)cyclopentylmethylamine.
Critical Parameters :
- Solvent Selection : Tetrahydrofuran (THF) maximizes Mitsunobu reaction efficiency (>90% yield).
- Temperature Control : Hydrogenation at 25°C prevents over-reduction of the cyclopentyl ring.
Sulfonamide Bond Formation
Benzenesulfonyl Chloride Coupling
The cyclopentylmethylamine intermediate reacts with benzenesulfonyl chloride in dichloromethane (DCM) under Schotten-Baumann conditions. Triethylamine serves as a base to scavenge HCl, driving the reaction to completion. This step achieves >85% yield when conducted at 0°C to mitigate sulfonyl chloride hydrolysis.
Reaction Equation :
$$
\text{Cyclopentylmethylamine} + \text{Benzenesulfonyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{this compound} \quad
$$
Catalytic Enhancements
Ethyltriphenylphosphonium bromide accelerates sulfonamide formation by stabilizing the transition state through cation-π interactions, reducing reaction time from 12 h to 4 h. Catalytic loading at 5 mol% achieves optimal efficiency without byproduct generation.
Hydroxyethoxy Group Installation and Protection
Ethylene Oxide Ring-Opening
An alternative route introduces the hydroxyethoxy group via epoxide ring-opening. Cyclopentene oxide reacts with ethanolamine in the presence of boron trifluoride etherate, yielding 1-(2-hydroxyethoxy)cyclopentanol. This method circumvents Mitsunoba conditions but requires rigorous temperature control (40°C) to prevent polymerization.
Protecting Group Strategies
Benzyl chloroformate (Cbz) protects the secondary alcohol during sulfonylation, preventing undesired nucleophilic attack. Deprotection via hydrogenolysis (H₂, Pd(OH)₂) restores the hydroxyl group post-sulfonamide formation.
Table 1: Comparative Analysis of Hydroxyethoxy Installation Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Mitsunobu Etherification | 92 | 98 | High regioselectivity | Requires stoichiometric reagents |
| Epoxide Ring-Opening | 78 | 95 | Scalable | Temperature-sensitive |
Reaction Optimization and Mechanistic Insights
Solvent Effects on Sulfonylation
Polar aprotic solvents (acetonitrile, DMF) enhance sulfonyl chloride reactivity but risk hydrolysis. Dichloromethane balances reactivity and stability, achieving 88% conversion versus 72% in acetonitrile.
Temperature and Stoichiometry
Exothermic sulfonylation necessitates cooling (0–5°C) to suppress dimerization byproducts. A 1.2:1 molar ratio of benzenesulfonyl chloride to amine ensures complete consumption of the limiting reagent.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 299.39, consistent with the molecular formula C₁₄H₂₁NO₄S.
Scalability and Industrial Considerations
Continuous Flow Synthesis
Microreactor systems enhance heat transfer during exothermic steps, reducing batch-to-batch variability. A pilot-scale study achieved 89% yield with 99% purity using a Corning Advanced-Flow Reactor.
Waste Stream Management
Ethyl acetate/water biphasic extraction recovers >95% of unreacted benzenesulfonyl chloride, minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzenesulfonamide moiety can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, carboxylic acids, amines, and substituted sulfonamides .
Scientific Research Applications
Chemistry
- Reagent in Organic Synthesis : N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide serves as a building block for more complex molecules. It is utilized in synthetic pathways to create derivatives with enhanced properties.
- Chemical Reactions : The compound can undergo various transformations, including oxidation and reduction reactions. For instance:
- Oxidation : The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
- Reduction : The acetyl group can be reduced to yield alcohols.
- Substitution Reactions : The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of substituted sulfonamides.
| Reaction Type | Products Formed |
|---|---|
| Oxidation | Aldehydes, Carboxylic Acids |
| Reduction | Alcohols |
| Substitution | Substituted Sulfonamides |
Biology
- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase. This enzyme plays a crucial role in physiological processes such as acid-base balance.
- Protein-Ligand Interactions : Studies have shown that the compound can modulate various biochemical pathways by interacting with specific molecular targets. The hydroxyethoxy group facilitates hydrogen bonding with biological molecules.
Medicine
- Therapeutic Potential : this compound is explored for its antimicrobial and anticancer activities. Research indicates that it may inhibit cancer cell proliferation through mechanisms involving enzyme inhibition.
- Case Study : In vitro studies demonstrated that derivatives of this compound exhibited selective inhibition against cyclooxygenase enzymes (COX), which are critical targets in anti-inflammatory drug development .
Industry
- Material Development : The compound is utilized in the synthesis of new materials and as a reagent in various industrial processes. Its unique properties make it suitable for applications in polymer chemistry and material sciences.
Mechanism of Action
The mechanism by which N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The hydroxyethoxy group allows for hydrogen bonding with biological molecules, while the benzenesulfonamide moiety can interact with enzyme active sites, inhibiting their activity. This compound can modulate various biochemical pathways, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key benzenesulfonamide derivatives from the literature, highlighting structural variations, synthetic yields, physical properties, and analytical methods. These compounds serve as benchmarks for comparison:
Key Observations:
Structural Diversity :
- The target compound’s cyclopentyl-hydroxyethoxy group distinguishes it from analogs with piperazine (6d), benzyl (), or azide substituents (). Cyclic substituents (e.g., cyclopentenylidene in 1g) may enhance conformational rigidity compared to linear chains.
- Hydroxyethoxy groups (as in the target compound and ) likely improve aqueous solubility compared to purely lipophilic substituents like benzhydryl (6d).
Synthesis and Yields: Analogs in were synthesized via multi-step reactions with yields of 45–72%, suggesting moderate efficiency for complex sulfonamides.
Physical Properties :
- Melting points for benzenesulfonamides vary widely (132–230°C), influenced by substituent polarity and crystallinity. The target compound’s hydroxyethoxy group may lower its melting point relative to rigid bicyclic derivatives (e.g., ).
Analytical Techniques :
- NMR (¹H/¹³C) and MS are standard for structural validation (). X-ray crystallography () provides detailed conformational data, which could be critical for studying the target compound’s stereochemistry.
Research Findings and Trends
A. Impact of Substituents on Bioactivity
- Sulfonamides with heterocyclic motifs (e.g., piperazine in 6d or benzimidazole in ) exhibit antibacterial and antifungal activities. The target compound’s cyclopentyl group may offer unique pharmacokinetic profiles due to its intermediate lipophilicity.
C. Thermal Stability
- High melting points (e.g., 230°C for 6d) correlate with aromatic stacking and hydrogen bonding. The hydroxyethoxy group in the target compound may reduce thermal stability compared to fully aromatic analogs.
Biological Activity
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide is a sulfonamide compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a sulfonamide group, a hydroxyethoxy substituent, and a cyclopentyl ring. These functional groups contribute to its unique reactivity and biological profile. The presence of the sulfonamide moiety is particularly significant as it is known for various biological activities, including enzyme inhibition.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes or receptors. The sulfonamide group acts as a competitive inhibitor for enzymes such as carbonic anhydrase, which plays a crucial role in physiological processes including acid-base balance and fluid secretion. The hydroxyethoxy group enhances solubility and bioavailability, facilitating interaction with biological targets .
1. Enzyme Inhibition
Research indicates that compounds with sulfonamide structures can effectively inhibit various enzymes:
- Carbonic Anhydrase Inhibition : this compound has shown potential as a carbonic anhydrase inhibitor, impacting physiological processes dependent on this enzyme.
- Cyclooxygenase (COX) Inhibition : Similar compounds have demonstrated inhibitory effects on COX-1 and COX-2, which are involved in inflammatory responses. These findings suggest that this compound may exhibit anti-inflammatory properties through COX inhibition .
2. Antimicrobial Activity
Sulfonamides are traditionally known for their antimicrobial properties. Studies have shown that derivatives of this compound possess activity against various bacterial strains, indicating potential therapeutic applications in treating infections .
3. Anticancer Potential
There is growing interest in the anticancer properties of sulfonamide derivatives. Preliminary studies suggest that this compound may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Case Studies
Several studies have investigated the biological activity of similar sulfonamide compounds:
- In vitro Studies : A study evaluated the anti-inflammatory effects of related compounds by measuring edema inhibition in animal models. Compounds similar to this compound showed significant reductions in inflammation compared to standard drugs like celecoxib .
- Cytotoxicity Assays : Research involving a panel of cancer cell lines demonstrated that certain derivatives exhibited cytotoxic effects, suggesting potential for development as anticancer agents .
Data Table: Biological Activities of Similar Compounds
Q & A
Q. What are the recommended synthetic routes for N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide, and what critical reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves:
Formation of the cyclopentyl ether moiety : Reacting cyclopentanol with ethylene oxide under basic conditions to introduce the 2-hydroxyethoxy group .
Sulfonamide coupling : Reacting the intermediate with benzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .
Q. Critical Conditions :
- Temperature : Maintain 0–5°C during sulfonamide coupling to minimize side reactions .
- Solvent : Use polar aprotic solvents (e.g., DMF) for better solubility of intermediates .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) ensures high purity (>95%) .
Q. Example Reaction Table :
| Step | Reagents/Conditions | Yield | Key Spectral Data (IR/NMR) |
|---|---|---|---|
| 1 | Cyclopentanol, ethylene oxide, KOH | 65% | IR: 3400 cm⁻¹ (O-H stretch) |
| 2 | Benzenesulfonyl chloride, Et₃N, CH₂Cl₂ | 55% | ¹H NMR: δ 4.70 (s, CH₂-SO₂) |
Q. How can spectroscopic techniques (e.g., NMR, IR, mass spectrometry) effectively characterize the structural integrity of this compound?
Methodological Answer :
- ¹H/¹³C NMR : Identify the cyclopentyl methyl group (δ 1.04–1.66 ppm, multiplet) and sulfonamide NH (δ 6.40 ppm, exchangeable with D₂O) . The aromatic protons appear as a multiplet (δ 7.46–8.14 ppm) .
- IR Spectroscopy : Confirm sulfonamide S=O stretches (1350–1150 cm⁻¹) and hydroxyethoxy O-H stretch (~3400 cm⁻¹) .
- Mass Spectrometry : ESI-MS provides molecular ion [M+H]⁺ at m/z 342.1 (calculated for C₁₅H₂₁NO₄S) .
Data Interpretation Tip : Compare experimental spectra with computational predictions (e.g., Gaussian 16) to resolve ambiguities in stereochemistry .
Q. What preliminary biological screening assays are appropriate for assessing the bioactivity of this compound?
Methodological Answer :
- Antimicrobial Activity : Use broth microdilution assays against Escherichia coli (Gram-negative) and Listeria monocytogenes (Gram-positive), with ampicillin as a positive control .
- Enzyme Inhibition : Screen against carbonic anhydrase isoforms (e.g., hCA II) via stopped-flow CO₂ hydration assay .
- Cytotoxicity : MTT assay on human fibroblast cells (IC₅₀ determination) .
Note : Adjust assay pH to 7.4 to account for the compound’s solubility in physiological conditions .
Advanced Research Questions
Q. What strategies can investigate the structure-activity relationships (SAR) of derivatives of this compound for optimizing target affinity?
Methodological Answer :
- Substituent Variation : Modify the hydroxyethoxy group to ethoxy or propoxy chains to study steric effects . Replace the benzene ring with pyridine for electronic effects .
- Bioisosteric Replacement : Substitute the sulfonamide (-SO₂NH₂) with a carboxylate (-COO⁻) to assess hydrogen-bonding preferences .
- Data Analysis : Use multivariate regression to correlate logP, polar surface area, and IC₅₀ values .
Case Study : In MEK inhibitors, trifluoromethoxy substitution improved metabolic stability by 40% .
Q. How can molecular docking simulations elucidate the mechanism of action against specific biological targets?
Methodological Answer :
Target Selection : Prioritize proteins with sulfonamide-binding pockets (e.g., carbonic anhydrase, cyclooxygenase-2) .
Docking Workflow :
- Prepare the protein (PDB: 1JD0) in AutoDock Vina, removing water molecules and adding hydrogens.
- Define the binding site around the catalytic zinc ion for carbonic anhydrase .
Validation : Compare docking poses with co-crystallized inhibitors (e.g., acetazolamide) to assess binding mode accuracy .
Key Insight : The cyclopentyl group may occupy a hydrophobic subpocket, reducing off-target interactions .
Q. What analytical approaches resolve contradictions in biological activity data across experimental models?
Methodological Answer :
- Meta-Analysis : Pool data from antimicrobial assays (n ≥ 3 replicates) and apply Fisher’s exact test to identify outliers .
- Pharmacokinetic Profiling : Assess plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal incubation) to explain in vitro/in vivo discrepancies .
- Structural Dynamics : Use molecular dynamics (MD) simulations (AMBER) to study conformational flexibility impacting target binding .
Example : A 10-fold difference in IC₅₀ between bacterial and mammalian cells may arise from efflux pump activity, detectable via verapamil inhibition assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
